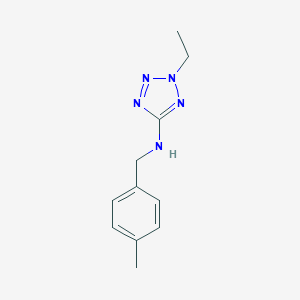
2-ethyl-N-(4-methylbenzyl)-2H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-(4-methylbenzyl)-2H-tetrazol-5-amine, also known as EMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMBA is a tetrazole derivative that has been synthesized through various methods, and its unique properties have made it a promising compound for further investigation.
作用機序
The mechanism of action of 2-ethyl-N-(4-methylbenzyl)-2H-tetrazol-5-amine is not fully understood, but it has been suggested that it may act through the inhibition of protein synthesis or the disruption of cellular signaling pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the disruption of cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species.
実験室実験の利点と制限
2-ethyl-N-(4-methylbenzyl)-2H-tetrazol-5-amine has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound has some limitations, including its limited solubility in water and its potential to form insoluble aggregates in solution.
将来の方向性
There are several future directions for research on 2-ethyl-N-(4-methylbenzyl)-2H-tetrazol-5-amine, including the investigation of its potential as a drug candidate for the treatment of cancer, the synthesis of novel materials using this compound as a building block, and the development of new analytical methods using this compound as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
合成法
2-ethyl-N-(4-methylbenzyl)-2H-tetrazol-5-amine can be synthesized through various methods, including the reaction of 4-methylbenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with ethyl isocyanate. Another method involves the reaction of 4-methylbenzylamine with ethyl chloroformate, followed by the reaction of the resulting intermediate with sodium azide. Both methods have been reported to yield high purity this compound.
科学的研究の応用
2-ethyl-N-(4-methylbenzyl)-2H-tetrazol-5-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a reagent for the detection and quantification of various analytes.
特性
分子式 |
C11H15N5 |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
2-ethyl-N-[(4-methylphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C11H15N5/c1-3-16-14-11(13-15-16)12-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,12,14) |
InChIキー |
NZKVWMBGNPUMDF-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC=C(C=C2)C |
正規SMILES |
CCN1N=C(N=N1)NCC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine](/img/structure/B271928.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-phenylethanamine](/img/structure/B271930.png)
![N-benzyl-1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine](/img/structure/B271932.png)
![4-[2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B271934.png)
![N-pentyl-N-{3-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine](/img/structure/B271935.png)
![(2-methoxybenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271936.png)
![1-({2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B271937.png)
![[2-(4-chlorophenyl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271938.png)
![(3-methoxypropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271940.png)
![(3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271942.png)
![3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B271945.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B271946.png)
![2-(2-Methoxy-4-{[(3-methoxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B271947.png)
![2-[2-Methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B271950.png)